molecular formula C7H7Cl6Sb B12756732 Tropylium hexachloroantimonate CAS No. 26810-97-9

Tropylium hexachloroantimonate

Cat. No.: B12756732
CAS No.: 26810-97-9
M. Wt: 425.6 g/mol
InChI Key: OKEPGJWIIBYKLG-UHFFFAOYSA-H
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Description

Tropylium hexachloroantimonate is a chemical compound consisting of the tropylium ion (C₇H₇⁺) and the hexachloroantimonate anion (SbCl₆⁻). The tropylium ion is a cyclic, planar organic cation with aromatic properties due to its six π-electrons in a conjugated ring system . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tropylium hexachloroantimonate can be synthesized by reacting cycloheptatriene with antimony pentachloride (SbCl₅) in the presence of a suitable solvent like dichloromethane. The reaction proceeds as follows: [ \text{C₇H₈ + SbCl₅ → C₇H₇SbCl₆ + HCl} ] This reaction typically occurs at low temperatures to ensure the stability of the tropylium ion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions are crucial to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Tropylium hexachloroantimonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or peracids.

    Nucleophiles: Including halides, amines, and alcohols.

Major Products: The reactions typically yield substituted tropylium compounds or oxidized products, depending on the reagents and conditions used .

Scientific Research Applications

Tropylium hexachloroantimonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tropylium hexachloroantimonate exerts its effects involves the delocalization of the positive charge over the seven carbon atoms of the tropylium ion. This delocalization stabilizes the ion and enhances its reactivity in various chemical reactions. The hexachloroantimonate anion acts as a counterion, balancing the charge and contributing to the overall stability of the compound .

Comparison with Similar Compounds

    Tropylium tetrafluoroborate (C₇H₇BF₄): Similar in structure but with a different counterion.

    Tropylium perchlorate (C₇H₇ClO₄): Another variant with perchlorate as the counterion.

Uniqueness: Tropylium hexachloroantimonate is unique due to the specific properties imparted by the hexachloroantimonate anion. This anion provides distinct reactivity and stability characteristics compared to other tropylium salts, making it particularly useful in certain chemical processes .

Properties

CAS No.

26810-97-9

Molecular Formula

C7H7Cl6Sb

Molecular Weight

425.6 g/mol

IUPAC Name

cyclohepta-1,3,5-triene;hexachloroantimony(1-)

InChI

InChI=1S/C7H7.6ClH.Sb/c1-2-4-6-7-5-3-1;;;;;;;/h1-5H,6H2;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

OKEPGJWIIBYKLG-UHFFFAOYSA-H

Canonical SMILES

C1C=CC=CC=[C+]1.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Origin of Product

United States

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